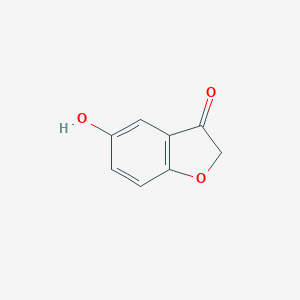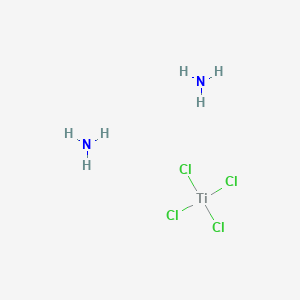![molecular formula C15H22O3 B101424 (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 17956-11-5](/img/structure/B101424.png)
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Tetrahydrosantonin: is a naturally occurring sesquiterpene lactone, which is a type of organic compound. It is derived from the plant species Artemisia, commonly known as wormwood. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves several steps. One of the key methods includes the functionalization of the angular methyl group of tetrahydrosantonin. This process involves photochemical oxidation of the bromohydrin derived from tetrahydrosantonin, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Tetrahydrosantonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions:
Oxidation: Photochemical oxidation using bromohydrin as a reagent.
Reduction and Substitution:
Major Products Formed: The major products formed from the oxidation of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione include various oxidized derivatives, which can be further functionalized for different applications .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: Studies have shown that (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione exhibits various biological activities, including anti-inflammatory and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of other compounds that have industrial applications.
Mecanismo De Acción
The mechanism of action of (3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Alpha-Santonin: Another sesquiterpene lactone derived from Artemisia species.
Artemisinin: A sesquiterpene lactone with potent antimalarial properties, also derived from Artemisia species.
Beta-Tetrahydrosantonin stands out due to its unique chemical structure and the specific biological activities it exhibits, making it a compound of significant interest in scientific research.
Propiedades
Número CAS |
17956-11-5 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(3S,3aS,5aS,9R,9aR,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12-,13-,15-/m0/s1 |
Clave InChI |
BXRGGUXPWTWACZ-CIMVLWCSSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@H]3[C@H]2OC1=O)C)C |
SMILES canónico |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
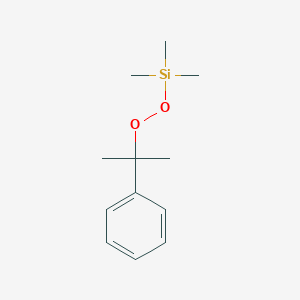
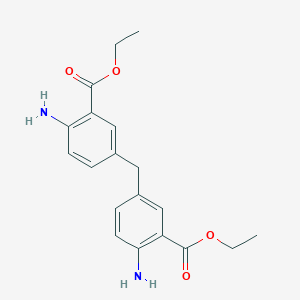
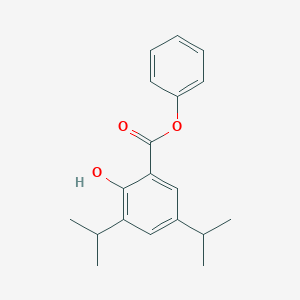
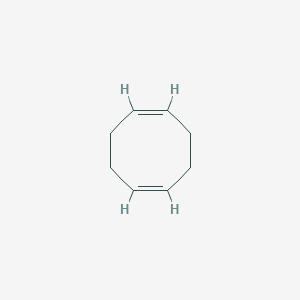
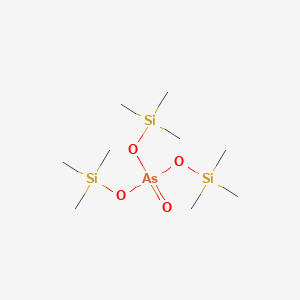
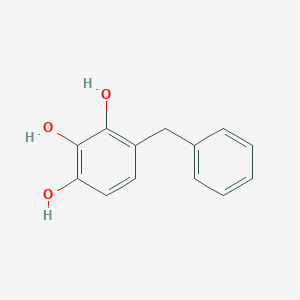
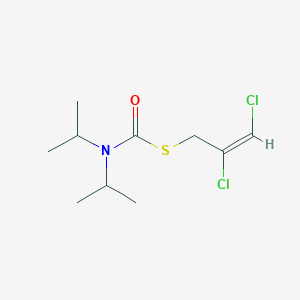
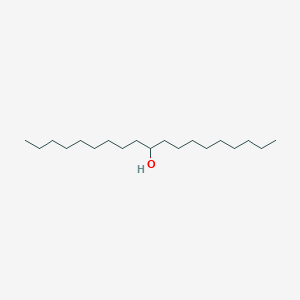
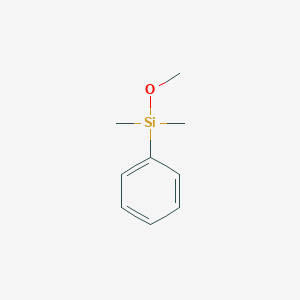
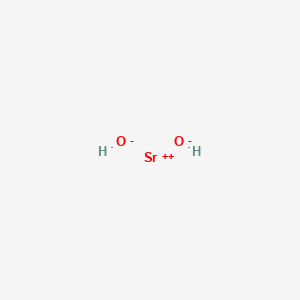
![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
